Acide benzimidazole-5,6-dicarboxylique

Vue d'ensemble

Description

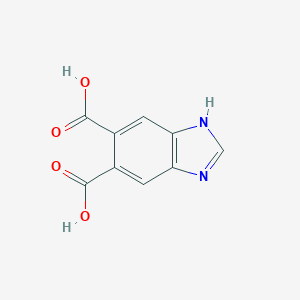

Benzimidazole-5,6-dicarboxylic acid is an organic compound with the chemical formula C₉H₆N₂O₄. It is a white crystalline solid that is insoluble in water but soluble in some organic solvents . This compound is used in various fields, including the synthesis of dyes, coatings, and polymer materials .

Synthetic Routes and Reaction Conditions:

- One method involves the reaction of benzimidazole with carbon dioxide to form its derivative, which is then treated with acid to obtain benzimidazole-5,6-dicarboxylic acid .

- Another method involves the direct reaction of benzimidazole with carbon dioxide under high pressure and high temperature conditions .

Industrial Production Methods:

- Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Types of Reactions:

Oxidation: Benzimidazole-5,6-dicarboxylic acid can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various halogenating agents and nucleophiles under controlled conditions.

Major Products:

- Oxidation and reduction reactions typically yield modified benzimidazole derivatives, while substitution reactions produce a variety of functionalized benzimidazole compounds.

Applications De Recherche Scientifique

Benzimidazole-5,6-dicarboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Benzimidazole-5,6-dicarboxylic acid, also known as H3bidc, primarily targets copper (II) ions and lanthanide ions . These ions play a crucial role in the formation of coordination polymers, which have potential applications due to their variable architectures .

Mode of Action

The compound interacts with its targets through a process known as coordination . In this process, the H3bidc ligand binds to the copper (II) ions or lanthanide ions, forming coordination polymers . The bridging mode of the H3bidc ligand increases from μ3 to μ5 as the reaction temperature varies from 100 to 170 °C . This interaction results in changes in the structure of the compounds, leading to the formation of 2-D and 3-D supramolecular architectures extended by hydrogen bonding and π – π interactions between the adjacent layers .

Biochemical Pathways

It is known that the compound plays a role in the formation of coordination polymers . These polymers have potential applications in various fields, including materials science and medicine, due to their unique properties.

Pharmacokinetics

It is known that the compound is insoluble in water, which may affect its bioavailability .

Result of Action

The primary result of the action of Benzimidazole-5,6-dicarboxylic acid is the formation of coordination polymers . These polymers exhibit unique properties, such as variable architectures and magnetic properties . For instance, one of the polymers shows weak antiferromagnetic properties, while another exhibits ferromagnetic coupling . Additionally, these polymers have been used as photocatalysts in the photodegradation of dyes, with degradation rates reaching up to 90.6% .

Action Environment

The action of Benzimidazole-5,6-dicarboxylic acid is influenced by various environmental factors. For example, the reaction temperature plays a significant role in the formation of coordination polymers . At temperatures from 100 to 170 °C, only 2-D structure compounds are obtained . Furthermore, the compound’s solubility in water and other solvents may also affect its action and efficacy .

Comparaison Avec Des Composés Similaires

Benzimidazole: The parent compound, which shares the benzimidazole ring structure but lacks the carboxylic acid groups.

Benzimidazole-2-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position.

Benzimidazole-4,7-dicarboxylic acid: Another derivative with carboxylic acid groups at different positions.

Uniqueness:

- Benzimidazole-5,6-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical reactivity and biological activity. This positioning allows for the formation of unique coordination complexes and interactions with biological molecules .

Activité Biologique

Benzimidazole-5,6-dicarboxylic acid (BDCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with BDCA, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including BDCA, are known for their broad spectrum of biological activities. These compounds have been investigated for various pharmacological effects such as:

- Antimicrobial : Effective against bacteria and fungi.

- Antiviral : Inhibitory effects on viral replication.

- Antitumor : Potential in cancer therapy.

- Anti-inflammatory : Reduction of inflammation in various models.

The biological activity of BDCA can be attributed to several mechanisms:

- Microtubule Inhibition : BDCA and its derivatives inhibit microtubule formation, which is crucial for cell division in nematodes and other parasites .

- Enzyme Inhibition : BDCA has been shown to inhibit various enzymes, including kinases involved in cancer progression .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals more effectively than standard antioxidants like ascorbic acid .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of BDCA derivatives against several bacterial strains using the broth microdilution method. The results indicated:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1 | 50 | Antibacterial |

| 2 | 250 | Antifungal |

| 3 | 62.5 | Antibacterial |

| 4 | 12.5 | Antibacterial |

Compounds with substitutions at the 4-position showed enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like ampicillin .

Antitumor Activity

BDCA has demonstrated potential as an antitumor agent. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, a derivative exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting its potential for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

The biological activity of BDCA derivatives is highly dependent on their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their pharmacological properties. For example:

- Substituents at the 5 or 6 positions often lead to increased antimicrobial activity.

- Functional groups such as methoxy or cyano groups can enhance the compound's solubility and bioavailability.

Propriétés

IUPAC Name |

1H-benzimidazole-5,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8(13)4-1-6-7(11-3-10-6)2-5(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPQOFRJDBZPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427518 | |

| Record name | benzimidazole-5,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-75-4 | |

| Record name | benzimidazole-5,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazole-5,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Benzimidazole-5,6-dicarboxylic acid?

A1: Benzimidazole-5,6-dicarboxylic acid (H3bidc) has the molecular formula C9H6N2O4 and a molecular weight of 206.16 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize H3bidc and its complexes?

A2: Researchers frequently utilize Infrared (IR) spectroscopy, single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA) to characterize H3bidc and its complexes. These techniques provide information about the compound's structure, composition, and thermal stability. [, , , ]

Q3: What factors influence the thermal stability of H3bidc-based coordination polymers?

A4: The thermal stability of H3bidc-based CPs depends on factors such as the metal ion, coordination geometry, and intermolecular interactions within the framework. For example, some lanthanide-based CPs exhibit high thermal stability, decomposing at temperatures above 400 °C. [, ]

Q4: Have H3bidc-based complexes been explored for photocatalytic applications?

A5: Yes, transition metal complexes incorporating H3bidc, such as Co(II) and Mn(II) frameworks, have shown promise in photocatalytic degradation of dyes like Crystal Violet and Methylene Blue. Degradation rates can reach up to 89.85% and 90.6% for Co(II) and 88.28% and 79.48% for Mn(II) complexes, respectively. []

Q5: What types of coordination polymers have been synthesized using H3bidc?

A6: H3bidc demonstrates versatility in forming diverse CPs, ranging from 1D chains and 2D layered networks to intricate 3D frameworks. The dimensionality and topology of these structures depend on the metal ion, reaction conditions, and the presence of co-ligands. [, , , , , ]

Q6: Can you provide examples of different topologies observed in H3bidc-based coordination polymers?

A6: H3bidc-based CPs exhibit a wide range of topologies, including but not limited to:

- 3D PtS-type: Observed in Ln(2)Ni(Hbidc)(2)(SO(4))(2)(H(2)O)(8) (Ln = Pr, Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb). []

- (3,7)-connected {3·4·5}{32·43·56·66·73·8}: Found in [HoAg(Hbidc)2(H2O)2]n·(H2O)n. []

- 3-connected {4.82}: Observed in [EuAg(Hbidc)2(H2O)4]n·(H2O)n. []

- (3,8)-connected (4.52)2(42.510.612.7.83): Present in {[Dy2(Hbidc)2(H2O)(SO4)]·H2O}n. []

- (3,4,6)-connected (63)(65·8)(612·8·102): Observed in a Ni(II)-based 3D framework. []

Q7: How does the coordination mode of H3bidc influence the resulting structure?

A8: H3bidc can act as a multidentate ligand, coordinating through its carboxylate oxygen atoms and the nitrogen atoms of the imidazole ring. The deprotonation state of the carboxylic acid groups also influences coordination. This flexibility in coordination modes contributes to the structural diversity observed in H3bidc-based CPs. [, , , ]

Q8: Do H3bidc-based coordination polymers exhibit luminescence?

A9: Yes, several H3bidc-based CPs, particularly those incorporating lanthanide ions like Eu(III) and Tb(III), display luminescent properties. The ligand can act as an antenna, transferring energy to the metal center, resulting in characteristic metal-centered luminescence. [, , , ]

Q9: Can the luminescence of H3bidc-based CPs be tuned?

A10: Yes, the luminescence can be tuned by adjusting factors like the choice of lanthanide ion, the presence of co-ligands, and the overall framework structure. For instance, researchers have achieved white-light emission by adjusting the doping concentrations of Eu(III) and Tb(III) ions in a Gd(III) complex. []

Q10: Have magnetic studies been conducted on H3bidc-based coordination polymers?

A11: Yes, researchers have investigated the magnetic properties of H3bidc-based CPs, particularly those containing paramagnetic metal ions like Co(II), Mn(II), and certain lanthanides. The magnetic behavior is influenced by the nature of the metal ions, their oxidation states, and the bridging ligands within the framework. [, , , ]

Q11: Can you provide examples of magnetic behaviors observed in H3bidc-based coordination polymers?

A11: H3bidc-based CPs have exhibited diverse magnetic behaviors, including:

- Antiferromagnetism: Observed in several complexes due to antiparallel alignment of neighboring magnetic moments. [, ]

- Ferromagnetism: Observed in some Fe(II)-based MOFs, where parallel alignment of magnetic moments leads to a net magnetic moment. []

- Spin-canted antiferromagnetism: Observed in a Ni(II)-based 3D framework, where a small net magnetization arises from a slight canting of antiferromagnetically coupled spins. []

- Field-induced spin-flop transition: Observed in a Co(II)-based complex with a 3D (3,5)-connected (42·6)(42·65·83) topology. []

Q12: What synthetic methods are commonly employed to prepare H3bidc-based coordination polymers?

A13: Hydrothermal and solvothermal synthesis are prevalent methods for preparing H3bidc-based CPs. These techniques involve reacting metal salts with H3bidc in a solvent under elevated temperature and pressure, promoting crystal growth. [, , , , , ]

Q13: What role does pH play in the synthesis of H3bidc-based coordination polymers?

A14: pH significantly influences the deprotonation state of H3bidc, impacting its coordination modes and the resulting framework structure. Researchers often explore a range of pH conditions to control the structural diversity and properties of the synthesized CPs. []

Q14: What are some potential applications of H3bidc-based coordination polymers?

A14: The unique properties of H3bidc-based CPs make them promising candidates for various applications, including:

- Catalysis: Their porous nature and tunable structures make them suitable for heterogeneous catalysis, as demonstrated by their activity in dye degradation. []

- Luminescent materials: Lanthanide-based CPs with tunable luminescence hold promise in applications such as lighting, sensing, and bioimaging. [, , , ]

- Magnetic materials: CPs exhibiting interesting magnetic behaviors could contribute to developing new magnetic materials for data storage or spintronics. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.